molecular formula C6H12O B094375 2-Methylpentanal CAS No. 123-15-9

2-Methylpentanal

Cat. No. B094375
CAS RN: 123-15-9
M. Wt: 100.16 g/mol
InChI Key: FTZILAQGHINQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpentanal is a chemical compound that can be involved in various chemical reactions and processes. While the provided papers do not directly focus on 2-Methylpentanal, they do provide insights into related compounds and reactions that can shed light on the properties and reactivity of 2-Methylpentanal. For instance, the hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal on supported metal catalysts suggest that similar processes could potentially be applied to 2-Methylpentanal .

Synthesis Analysis

The synthesis of compounds related to 2-Methylpentanal can be complex and involve multiple steps. For example, the synthesis of polymers containing pseudohalide groups by cationic polymerization indicates that specific initiator-Lewis acid combinations can lead to polymers with specific functional groups . Similarly, the synthesis of 3-mercapto-2-methylpentan-1-ol from raw onions involves multiple steps and intermediates, such as 3-mercapto-2-methylpentanal . These studies suggest that the synthesis of 2-Methylpentanal could also be achieved through careful selection of catalysts and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-Methylpentanal would consist of a six-carbon chain with a methyl group attached to the second carbon and an aldehyde functional group at the end of the chain. The presence of a methyl group can influence the physical and chemical properties of the compound, as seen in the synthesis, thermal, and electrical characterization of 2-methylpentane-1,5-diammonium tetrachlorocadmate(II), where the methyl group contributes to the thermal stability of the compound .

Chemical Reactions Analysis

2-Methylpentanal can undergo various chemical reactions. For example, the hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal show that metal catalysts can facilitate the reduction of carbon-carbon and carbon-oxygen double bonds . The development of a biocatalytic process for (R)-2-Methylpentanol demonstrates that enantiospecific reactions can be used to produce chiral compounds from related aldehydes . These examples indicate that 2-Methylpentanal could also participate in similar reactions, potentially leading to a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methylpentanal can be inferred from related compounds. The atmospheric impact of 2-methylpentanal emissions study provides information on the photochemistry and kinetics of 2-methylpentanal, including its UV absorption cross sections and reaction rates with chlorine and hydroxyl radicals . This suggests that 2-Methylpentanal could have significant implications for air quality and may form secondary pollutants under certain conditions. Additionally, the use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent in organic chemistry highlights the importance of understanding the solvent properties of related compounds, which could influence the reactivity and applications of 2-Methylpentanal .

Scientific Research Applications

  • Catalytic Conversion : 2-Methylpentanal has been studied for its conversion under hydrogen over silica-supported monometallic Pd and bimetallic Pd–Cu catalysts, showing varying product yields based on the catalyst and conditions used (Sitthisa et al., 2011).

  • Flavor and Aroma Compound : It is identified as an intermediate in the formation of powerful aroma compounds in food items like onions, contributing to specific flavors at various concentrations (Widder et al., 2000).

  • Biomarker in Lung Cancer Detection : In medical research, 2-Methylpentane (a related compound) has been studied for its release from lung cancer cells, suggesting its potential as a biomarker for the detection of lung cancer (Sponring et al., 2009).

  • Chemical Synthesis and Hydrogenation : Research includes its hydrogenation over Raney Cobalt Catalyst and its role in the synthesis of other compounds (Hotta & Kubomatsu, 1971).

  • Role in Steroid Biosynthesis : Aldose reductase, an enzyme in steroid biosynthesis, uses isocaproaldehyde (4-methylpentanal), a related compound, as a substrate. This shows its involvement in crucial biochemical pathways (Matsuura et al., 1996).

  • Catalyst in Chemical Reactions : It's been used to study hydrodeoxygenation and hydrogenation on various metal catalysts, indicating its importance in catalytic reactions (Pham et al., 2009).

  • Fragrance Industry : Its acetalization with diols forms fragrant cyclic acetals, showing its application in the fragrance industry (Sekerová et al., 2019).

  • Environmental and Safety Studies : Studies on the subchronic inhalation toxicity of 2-methylpentane, a related compound, contribute to understanding the health hazards and safety measures needed in its handling (Chung et al., 2014).

  • Extraction and Separation Processes : Used in the selective extraction and separation of iron(III), demonstrating its utility in chemical separation techniques (Gawali & Shinde, 1974).

  • Carbon Dioxide Absorption : Studied for its role in the absorption of carbon dioxide, important for environmental applications (Azhgan et al., 2016).

Safety And Hazards

2-Methylpentanal is classified as a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful to aquatic life with long-lasting effects .

Future Directions

The tropospheric fate of 2-Methylpentanal has been investigated. The estimated lifetime of 2-Methylpentanal depends on the location, the season, and the time of the day. Under mild-strong irradiation conditions, UV photolysis of 2-Methylpentanal may compete with its OH-reaction in a global atmosphere, while Cl reaction dominates in coastal areas at dawn .

Relevant Papers

A paper titled “Atmospheric impact of 2-methylpentanal emissions: Kinetics, photochemistry, and formation of secondary pollutants” discusses the atmospheric impact of 2-Methylpentanal emissions .

properties

IUPAC Name

2-methylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZILAQGHINQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Record name ALPHA-METHYLVALERALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3975
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021978
Record name 2-Methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid
Record name ALPHA-METHYLVALERALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3975
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylpentaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3137
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methylpentanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

117 °C
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP)
Record name ALPHA-METHYLVALERALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3975
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylpentaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3137
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methylpentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.8092, 0.805-0.811
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methylpentanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

17.9 [mmHg]
Record name 2-Methylpentaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3137
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Methylpentanal

Color/Form

COLORLESS LIQUID

CAS RN

123-15-9, 73513-30-1
Record name ALPHA-METHYLVALERALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3975
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (±)-2-Methylpentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpentaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanal, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpentanal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanal, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylvaleraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLVALERALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L45T2504
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methylpentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

FP: -100 °C
Record name 2-METHYLPENTALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpentanal
Reactant of Route 2
2-Methylpentanal
Reactant of Route 3
2-Methylpentanal
Reactant of Route 4
Reactant of Route 4
2-Methylpentanal
Reactant of Route 5
Reactant of Route 5
2-Methylpentanal
Reactant of Route 6
Reactant of Route 6
2-Methylpentanal

Citations

For This Compound
1,230
Citations
S Sitthisa, T Pham, T Prasomsri, T Sooknoi… - Journal of catalysis, 2011 - Elsevier
The conversion of furfural (FAL) and 2-methylpentanal (MPAL) under hydrogen has been studied over silica-supported monometallic Pd and bimetallic Pd–Cu catalysts. At low space …
Number of citations: 411 www.sciencedirect.com
M Asensio, S Blázquez, M Antiñolo… - Atmospheric …, 2023 - acp.copernicus.org
… In this work, we focus on the diurnal atmospheric chemistry of 2-methylpentanal (2MP, CH 3 CH 2 CH 2 CH(CH 3 )C(O)H) and its impact in the troposphere in terms of its lifetime and …
Number of citations: 4 acp.copernicus.org
TT Pham, SP Crossley, T Sooknoi, LL Lobban… - Applied Catalysis A …, 2010 - Elsevier
… The present contribution investigates the etherification of 2-methylpentanal to form di-2-methylpentylether (DMPE) on Pd catalysts of varying particle size and morphology to help …
Number of citations: 22 www.sciencedirect.com
S Widder, C Sabater Lüntzel, T Dittner… - Journal of agricultural …, 2000 - ACS Publications
… 3-Mercapto-2-methylpentanal. Hydrogen sulfide was bubbled through a stirred solution of 321 g of 2-methylpent-2-enal, 0.3 g of hydroquinone, and 32 mL of triethylamine in 600 mL of …
Number of citations: 88 pubs.acs.org
D Bartschat, A Mosandl - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
… (1), 2-methylpentanal (2), 3-methylpentanal (3), 4-methylhexanal (4) and 2-ethylhexanal (5) can be investigated. 2-Methylbutanal and 2-methylpentanal are frequently described as food …
Number of citations: 8 link.springer.com
Y Kamimura, S Sato, R Takahashi, T Sodesawa… - Applied Catalysis A …, 2003 - Elsevier
… of 3-pentanone from 3-hydroxy-2-methylpentanal (Scheme 1). We had considered that the decomposition of 3-hydroxy-2-methylpentanal proceeded through the deformylation into 3-…
Number of citations: 115 www.sciencedirect.com
RM Laine - Journal of the American Chemical Society, 1978 - ACS Publications
… ± 1% hexanal and 69 ± 1% 2methylpentanal was added to an active rhodium WGSR catalysis … mmol of C6H|20, 17% hexanal, 83% 2-methylpentanal; and 6.50 mmol of QH ¡40, 42% 1 -…
Number of citations: 114 pubs.acs.org
L Sekerová, M Spáčilová, E Vyskočilová… - Reaction Kinetics …, 2019 - Springer
… model reaction, acetalization of 2-methylpentanal by 2-methyl-… total conversion of 2-methylpentanal was achieved after 240 … The conversion of 2-methylpentanal over 90% was achieved …
Number of citations: 10 link.springer.com
DU Ahn, DG Olson, C Jo, J Love… - Journal of food …, 1999 - Wiley Online Library
… Amounts of total volatiles during storage were mainly influenced by 1-pentenehexane, 2-methylpentanal, and trimethylhexane but changes were not consistent with storage time. Ahn et …
Number of citations: 172 ift.onlinelibrary.wiley.com
AS Ndou, NJ Coville - Applied Catalysis A: General, 2004 - Elsevier
… resulted in a high selectivity towards 2-methylpentanal and very little formation of 2-… 2-methylpentanal and 2-methylpentanol (Table 1). This shows that the formation of 2-methylpentanal …
Number of citations: 40 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.